molecular formula C7H8F4N2O B1482989 (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol CAS No. 2098127-64-9

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1482989
CAS No.: 2098127-64-9
M. Wt: 212.14 g/mol
InChI Key: HDEUQKUDTJQDOH-UHFFFAOYSA-N
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Description

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C7H8F4N2O and its molecular weight is 212.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioevaluation of Pyrazole Derivatives

Pyrazoles, including derivatives similar to the compound , are crucial in developing compounds with significant agrochemical and pharmaceutical activities. Research has shown that pyrazole derivatives synthesized under various conditions exhibit properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These derivatives are synthesized using methods that involve the reaction of hydrazines with chalcone derivatives, indicating a pathway that might be relevant for synthesizing the specified compound (Sheetal et al., 2018).

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, a category to which the specified compound belongs, have garnered attention for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This insight underlines the importance of structural nuances in developing new medicinal agents with minimal side effects (Kamalneet Kaur et al., 2015).

Liquid-Phase Methanol Synthesis

Considering the role of methanol in various industrial applications, research into its synthesis, including through pathways involving pyrazole derivatives, is crucial. Methanol serves as a clean-burning fuel with versatile applications, highlighting the potential of pyrazole derivatives in contributing to sustainable energy solutions (A. Cybulski, 1994).

Fluoroalkylation in Aqueous Media

The process of fluoroalkylation, particularly in aqueous media, is of significant interest due to the unique properties imparted by fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. The environmentally friendly incorporation of fluorinated or fluoroalkylated groups into molecules is a key area of green chemistry, suggesting potential synthesis pathways for compounds like "(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol" (Hai‐Xia Song et al., 2018).

Properties

IUPAC Name

[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4N2O/c8-1-2-13-5(4-14)3-6(12-13)7(9,10)11/h3,14H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEUQKUDTJQDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCF)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.